

Technical Guide: 2,4,5-Trichloronitrobenzene-¹³C₆ - Properties, Analysis, and Application

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Compound of Interest

Compound Name: 2,4,5-Trichloronitrobenzene-¹³C₆

Cat. No.: B15597747

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,5-Trichloronitrobenzene-¹³C₆, a stable isotope-labeled compound crucial for accurate quantification in environmental and biological matrices. This document details its fundamental properties, a representative analytical workflow using isotope dilution mass spectrometry, and its metabolic context.

Core Compound Data

Quantitative data for 2,4,5-Trichloronitrobenzene-¹³C₆ and its unlabeled counterpart are summarized below for easy reference and comparison.

Property	2,4,5-Trichloronitrobenzene- ¹³ C ₆	2,4,5-Trichloronitrobenzene (unlabeled)
CAS Number	89-69-0 (unlabeled)	89-69-0
Molecular Formula	¹³ C ₆ H ₂ Cl ₃ NO ₂	C ₆ H ₂ Cl ₃ NO ₂
Molecular Weight	232.4 g/mol [1][2]	226.4 g/mol [3]
Synonyms	1,2,4-Trichloro-5-nitrobenzene- ¹³ C ₆	1,2,4-Trichloro-5-nitrobenzene

Application in Quantitative Analysis: Isotope Dilution Methodology

2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$ serves as an ideal internal standard for the quantification of 2,4,5-Trichloronitrobenzene in complex samples. The isotope dilution technique, which relies on the addition of a known amount of the labeled compound to a sample prior to analysis, is a gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.^[4] This approach ensures high accuracy and precision in analytical measurements.

Experimental Protocol: Quantification in Soil Samples by GC-MS

The following is a representative protocol for the analysis of 2,4,5-Trichloronitrobenzene in soil, leveraging 2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$ as an internal standard. This protocol is based on principles outlined in U.S. Environmental Protection Agency (EPA) methods for the analysis of semivolatile organic compounds in soil, such as EPA Method 8091 for nitroaromatics.^[5]

2.1.1. Sample Preparation and Extraction

- **Sample Collection and Homogenization:** Collect a representative soil sample and homogenize it to ensure uniformity. Remove any large debris, such as rocks and twigs.
- **Internal Standard Spiking:** To a known mass of the soil sample (e.g., 10 g), add a precise volume of a standard solution of 2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$ in a suitable solvent (e.g., acetone) to achieve a concentration relevant to the expected analyte levels.
- **Extraction:** The sample is then extracted using an appropriate technique, such as Soxhlet extraction or pressurized fluid extraction, with a suitable solvent system (e.g., a 1:1 mixture of acetone and hexane).
- **Concentration and Solvent Exchange:** The resulting extract is concentrated to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen. The solvent may be exchanged to a more volatile one, like hexane, to be compatible with the GC-MS analysis.

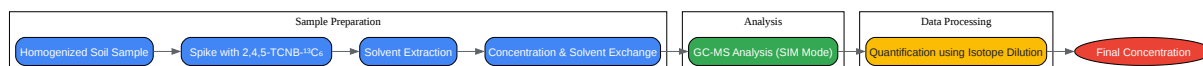
2.1.2. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A 30 m x 0.25 mm ID x 0.25 μ m film thickness DB-5ms capillary column (or equivalent) is suitable for separating the analyte from potential interferences.
 - Injector: Splitless injection is recommended for trace analysis.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 180°C at 10°C/minute.
 - Ramp to 280°C at 5°C/minute, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 - Ions to Monitor:
 - 2,4,5-Trichloronitrobenzene (Analyte): m/z 225 (quantification), m/z 195, m/z 144 (confirmation).
 - 2,4,5-Trichloronitrobenzene-¹³C₆ (Internal Standard): m/z 231 (quantification), m/z 201, m/z 150 (confirmation).

2.1.3. Quantification

The concentration of 2,4,5-Trichloronitrobenzene in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the labeled internal standard.

Experimental Workflow Diagram



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Analytical workflow for 2,4,5-Trichloronitrobenzene.

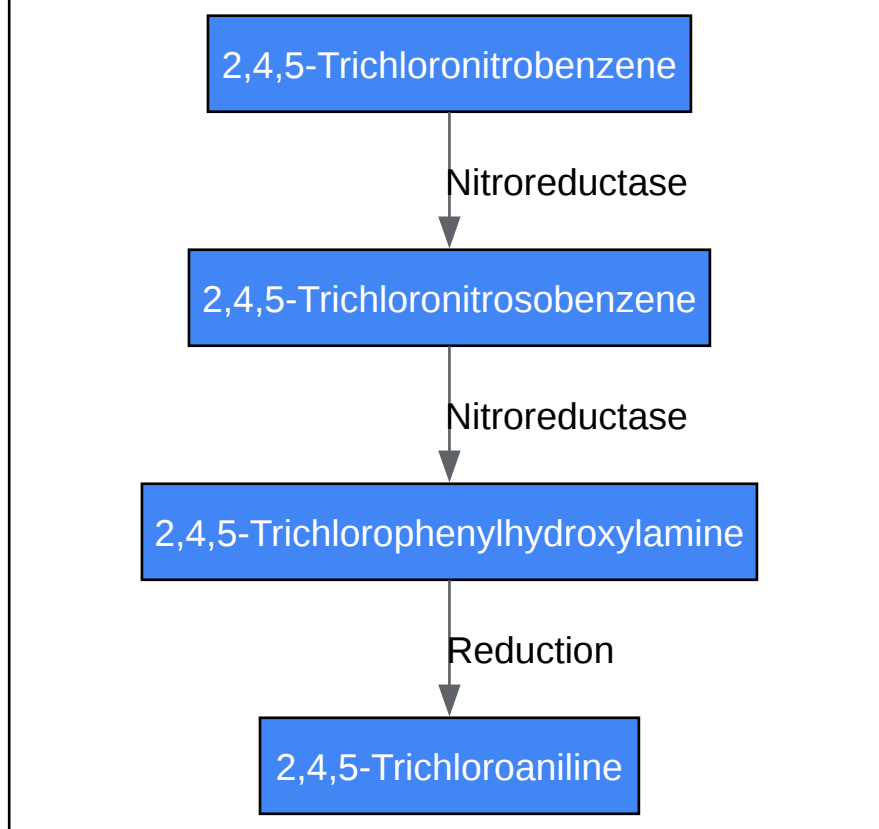
Metabolic Pathway Context

While 2,4,5-Trichloronitrobenzene-¹³C₆ is primarily used as a tracer, understanding the metabolic fate of the unlabeled compound is crucial for interpreting data from toxicological and environmental studies. The primary metabolic transformation involves the reduction of the nitro group and its eventual cleavage from the aromatic ring.

Proposed Metabolic Pathway

Based on studies of similar chlorinated nitroaromatic compounds, a likely metabolic pathway for 2,4,5-Trichloronitrobenzene involves an initial reduction of the nitro group to a nitroso and then to a hydroxylamine intermediate, which can be further reduced to the corresponding aniline. An alternative pathway involves the direct denitration of the molecule.

Metabolic Transformation of 2,4,5-Trichloronitrobenzene



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Proposed reductive metabolic pathway.

Disclaimer: This guide is intended for informational purposes for research and development professionals. The experimental protocol provided is a representative example and should be adapted and validated for specific applications and matrices. Always consult relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures when handling chemical substances.

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